5-Bromo-N-cyclopropyl-4-methylpicolinamide

Cross-Coupling Reactivity Aryl Halide Leaving-Group Propensity Medicinal Chemistry Synthesis

5-Bromo-N-cyclopropyl-4-methylpicolinamide (CAS 2270907-61-2) is a synthetic organic compound classified as a halogenated picolinamide. It features a pyridine core substituted with a bromine atom at the 5-position, a methyl group at the 4-position, and an N-cyclopropyl carboxamide moiety at the 2-position, yielding a molecular formula of C10H11BrN2O and a molecular weight of 255.11 g/mol.

Molecular Formula C10H11BrN2O
Molecular Weight 255.11 g/mol
Cat. No. B8131122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-cyclopropyl-4-methylpicolinamide
Molecular FormulaC10H11BrN2O
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1Br)C(=O)NC2CC2
InChIInChI=1S/C10H11BrN2O/c1-6-4-9(12-5-8(6)11)10(14)13-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,13,14)
InChIKeyYAHIFWIPXYNECK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-cyclopropyl-4-methylpicolinamide: A Structurally Defined Halogenated Picolinamide Building Block for Medicinal Chemistry


5-Bromo-N-cyclopropyl-4-methylpicolinamide (CAS 2270907-61-2) is a synthetic organic compound classified as a halogenated picolinamide [1]. It features a pyridine core substituted with a bromine atom at the 5-position, a methyl group at the 4-position, and an N-cyclopropyl carboxamide moiety at the 2-position, yielding a molecular formula of C10H11BrN2O and a molecular weight of 255.11 g/mol [1]. This substitution pattern places it within a class of heterocyclic building blocks employed in fragment-based drug discovery and agrochemical research.

Why a Generic Picolinamide Cannot Replace 5-Bromo-N-cyclopropyl-4-methylpicolinamide in Specialized Synthetic Protocols


Halogenated picolinamides are not interchangeable because subtle changes in halogen identity (Br vs. Cl) and the presence of the 4-methyl group profoundly influence reactivity, binding conformation, and metabolic stability in both cross-coupling chemistry and biological target engagement [1]. The cyclopropylamide group imposes conformational rigidity and alters hydrogen-bonding capacity relative to simpler amides, while the bromine atom serves as a versatile synthetic handle for metal-catalyzed transformations—a role that cannot be replicated by chloro or unsubstituted analogs without compromising cross-coupling efficiency or selectivity.

Quantitative Differentiation Evidence for 5-Bromo-N-cyclopropyl-4-methylpicolinamide vs. Closest Structural Analogs


Differentiation via Halogen Identity: Bromine vs. Chlorine at Position 5

In palladium- or nickel-catalyzed cross-coupling reactions, the C–Br bond (bond dissociation energy ~ 84 kcal/mol) is significantly more reactive than the analogous C–Cl bond (bond dissociation energy ~ 95 kcal/mol) [1]. This makes the brominated picolinamide a preferred substrate for Suzuki, Buchwald-Hartwig, and reductive cross-coupling protocols compared to the chloro analog 5-chloro-N-cyclopropylpicolinamide (CAS 1289212-90-3) . The 4-methyl group further activates the pyridine ring toward oxidative addition by donating electron density.

Cross-Coupling Reactivity Aryl Halide Leaving-Group Propensity Medicinal Chemistry Synthesis

Differentiation via 4-Methyl Substituent: Electronic and Steric Modulation vs. 4-Unsubstituted Picolinamides

The 4-methyl group contributes to XLogP3-AA: 2.1 for 5-bromo-N-cyclopropyl-4-methylpicolinamide [1]. For the 4-unsubstituted chloro analog, the computed XLogP3 is approximately 1.5–1.7, indicating that the 4-methyl group adds ~0.4–0.6 units of lipophilicity . This moderate increase in logP can enhance passive membrane permeability in cell-based assays while maintaining acceptable aqueous solubility, a balance often sought in lead optimization.

SAR Studies Enzyme Inhibition Fragment-Based Drug Design

Cyclopropylamide Conformational Restriction vs. Flexible Amides

The cyclopropyl group restricts the C–N bond rotation of the amide, reducing the number of accessible conformers to essentially one dominant rotamer [1]. This contrasts with N-ethyl or N-methyl picolinamides, which populate multiple rotamers in solution. The reduced entropic penalty upon target binding can improve binding affinity by an estimated 0.5–1.5 kcal/mol for conformationally constrained ligands [1]. The 4-methyl group synergistically restricts pyridine ring rotation via steric interaction with the amide carbonyl.

Conformational Analysis Protein Binding Metabolic Stability

Molecular Weight Distribution: Positioning in Fragment-Based Drug Discovery

With a molecular weight of 255.11 g/mol, 5-bromo-N-cyclopropyl-4-methylpicolinamide falls within the 'Rule of Three' (Ro3) fragment criteria (MW < 300) [1]. In comparison, many elaborated picolinamide-based kinase inhibitors exceed MW 400, limiting their utility as fragments. This compound's MW is 58.48 g/mol lower than a representative advanced lead, 5-bromo-N-(4-fluorophenyl)picolinamide (MW 313.59 g/mol), offering superior ligand efficiency metrics for fragment-based screening libraries.

Fragment-Based Screening Rule of Three Lead-Likeness

Optimal Procurement Scenarios for 5-Bromo-N-cyclopropyl-4-methylpicolinamide in R&D Settings


Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Library Synthesis

The aryl bromide handle enables direct participation in palladium-catalyzed cross-coupling reactions to generate diverse biaryl and aryl-amine libraries. The lower C–Br bond dissociation energy (~84 kcal/mol) compared to the chloro analog permits gentler conditions and broader substrate scope, making this compound ideal for parallel medicinal chemistry efforts [2]. The cyclopropylamide remains stable under typical coupling conditions (K2CO3, Pd(dppf)Cl2, dioxane/H2O, 80–100 °C).

Fragment-Based Lead Generation Targeting Kinases or Methyltransferases

With MW = 255.11 g/mol and XLogP3 = 2.1, this compound satisfies Rule-of-Three criteria for fragment screening libraries [1]. The cyclopropylamide motif pre-organizes the amide for hydrogen bonding with hinge-region residues in kinase ATP-binding pockets, while the bromine and methyl groups provide vectors for fragment growing or merging strategies. Its molecular weight advantage (~58.5 g/mol lighter than aryl-substituted analogs) yields higher initial ligand efficiency.

Nickel-Catalyzed Reductive Cross-Coupling for Arylcyclopropane Synthesis

Picolinamide derivatives serve as effective NN2 pincer ligands in nickel-catalyzed reductive cross-coupling of aryl bromides with alkyl halides [4]. The compound's aryl bromide functionality makes it a competent electrophilic partner in such protocols, while the cyclopropylamide moiety demonstrates compatibility with Ni(II) precatalyst systems. This dual role—ligand scaffold and substrate—is valuable for developing novel catalytic methodology.

Lead Optimization of PRMT or Epigenetic Inhibitors

Given the established activity of halogenated picolinamides against protein arginine methyltransferases (PRMTs) and bromodomain-containing proteins, the unique combination of 4-methyl and N-cyclopropyl substitution offers a differentiated vector for SAR exploration. The conformational constraint of the cyclopropyl group may enhance selectivity by reducing off-target binding to flexible amide-recognition sites [3].

Quote Request

Request a Quote for 5-Bromo-N-cyclopropyl-4-methylpicolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.